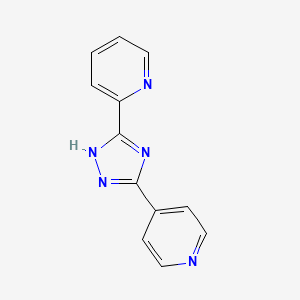

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFXUCJTFGKKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384397 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730471 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36770-50-0 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole?

An In-depth Technical Guide to 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Introduction

This compound is a heterocyclic organic compound featuring a central 1,2,4-triazole ring substituted with a 2-pyridyl group at the 3-position and a 4-pyridyl group at the 5-position. This specific arrangement of nitrogen-containing aromatic rings makes it a highly versatile multitopic bridging ligand in coordination chemistry.[1][2] Its structural rigidity, combined with the presence of multiple nitrogen donor atoms, allows it to coordinate with various metal ions to form diverse and intricate structures, including one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).[1][2]

The unique electronic properties of the 1,2,4-triazole core, known for its electron-deficient nature, also make its derivatives valuable in materials science.[3][4] These compounds often exhibit excellent electron-transport and hole-blocking capabilities, which are crucial for applications in electronic devices such as organic light-emitting diodes (OLEDs).[3][4] This guide provides a comprehensive overview of the synthesis, structural characteristics, spectroscopic properties, coordination behavior, and applications of this compound, intended for researchers and professionals in chemistry and materials science.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. While various synthetic routes exist for substituted triazoles, a common approach for a related compound, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, involves the reaction of isonicotinic acid with hydrazine, followed by a deamination step, which can be adapted.[1] The causality for key steps is rooted in fundamental organic reaction mechanisms: the initial reaction forms a mixture of amino-triazole and the desired triazole, and the subsequent deamination selectively removes the amino group.

Experimental Protocol: Synthesis of 3,5-dipyridyl-1,2,4-triazole derivatives

This protocol is based on a reported method for a similar compound and serves as a representative example.[1]

-

Initial Reaction:

-

Combine isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 ml) in a 15 ml Teflon-lined reactor.

-

Rationale: The Teflon-lined reactor is crucial for handling the corrosive reagents and high temperatures required for the reaction.

-

Heat the sealed reactor at 186°C for 48 hours. This step facilitates the condensation and cyclization reactions.

-

After cooling, dilute the resulting liquid with water. .

-

-

Precipitation and Isolation:

-

Adjust the pH of the solution from approximately 9 to 6 using a HCl solution.

-

Rationale: Neutralizing the basic solution causes the less soluble organic product to precipitate out.

-

A white precipitate will form, which is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

-

Collect the precipitate by filtration. .

-

-

Deamination:

-

Dissolve the mixed product (approx. 2.38 g) in aqueous HCl (6M, 3 mL).

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol).

-

Rationale: In the acidic solution, NaNO₂ forms nitrous acid (HNO₂), which reacts with the primary amino group on the triazole ring to form an unstable diazonium salt. This salt readily decomposes, releasing nitrogen gas and resulting in the deaminated triazole. The evolution of gas bubbles is a key indicator of this reaction.

-

Stir the mixture for 5-6 hours to ensure the reaction goes to completion. .

-

-

Final Product Isolation and Purification:

-

Adjust the pH from approximately 4 to 6.5 with a 10% NaOH solution to precipitate the final product.

-

Filter the white precipitate and dry it in the air.

-

Recrystallize the crude product from ethanol to obtain colorless needles of the pure compound.[1]

-

Caption: Workflow for the synthesis of dipyridyl-triazole.

Structural and Spectroscopic Properties

The structural and spectroscopic characteristics of this compound are fundamental to understanding its behavior in coordination and materials science applications.

Molecular Structure

The molecule consists of a planar 1,2,4-triazole ring linked to two pyridyl rings. Due to steric hindrance, the pyridyl rings are typically twisted out of the plane of the central triazole ring. In related crystal structures, such as 3-(2-Pyrid-yl)-5-(4-pyrid-yl)-4-(p-tol-yl)-1H-1,2,4-triazole, the dihedral angles between the triazole ring and the 2-pyridyl and 4-pyridyl rings are reported to be 28.12° and 34.62°, respectively.[5] This non-planar conformation is a key feature influencing its packing in the solid state and its coordination geometry with metal ions.

Caption: Chemical structure of the topic molecule.

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of the compound. The following table summarizes key data reported for a closely related analogue, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[1]

| Technique | Observed Data | Interpretation |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ = 8.78 (4H, d), 8.02 (4H, d) | Doublets corresponding to the protons on the two pyridyl rings. |

| IR (KBr pellet, cm⁻¹) | 1607 (s), 1448 (m), 983 (m), 724 (m) | Characteristic vibrations for C=N and C=C stretching in the aromatic rings. |

| Mass Spec. (MS, m/z) | 224.2 (100%, M+H) | The molecular ion peak plus a proton, confirming the molecular weight of 223.23 g/mol . |

| Elemental Analysis | Calc. for C₁₂H₉N₅·0.5H₂O: C 57.59, H 4.83, N 27.98%. Found: C 57.28, H 4.70, N 27.90%. | Confirms the elemental composition of the synthesized compound. |

Coordination Chemistry and Applications

The true utility of this compound lies in its function as a ligand for constructing complex metal-organic architectures.

Coordination Behavior

As a ligand, it possesses multiple nitrogen atoms from both the pyridyl and triazole rings that can act as Lewis basic sites to coordinate with metal centers.[6][7] This allows it to act as a "bridging" ligand, connecting multiple metal ions to extend the structure into one, two, or three dimensions.[1] It has been successfully used to synthesize coordination compounds with various transition metals, including copper(II), cobalt(II), and nickel(II).[2] The resulting complexes often exhibit intriguing architectures and topologies, which can be influenced by synthetic conditions such as the solvent system.[2] For instance, solvothermal reactions of this ligand with cobalt salts have been shown to produce different crystalline phases depending on the solvent ratios.[2]

Caption: Chelation of a metal ion (M) by the ligand (L).

Potential Applications

The properties of this ligand and its metal complexes make them suitable for several advanced applications:

-

Gas Storage and Molecular Recognition: The porous structures of MOFs constructed from this ligand can be used for the selective adsorption and storage of gases like H₂ and CO₂.[2]

-

Luminescent Materials: The 1,2,4-triazole system is known for its excellent electron-transport properties, making its derivatives, including this compound, promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.[3][4]

-

Catalysis: The well-defined metal centers within coordination polymers can act as active sites for heterogeneous catalysis.

-

Drug Development: The 1,2,4-triazole nucleus is a common scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] For example, related 3-phenyl-5-pyridyl-1,2,4-triazole derivatives have been investigated as potent inhibitors of the enzyme xanthine oxidoreductase.[11]

Conclusion

This compound is a molecule of significant interest due to its robust chemical properties and versatile functionality. Its synthesis, while requiring careful control, is accessible through established organic chemistry methods. The compound's true strength lies in its role as a molecular building block. Its ability to coordinate with metal ions in predictable yet flexible ways has led to the creation of novel supramolecular structures and functional materials. For researchers in coordination chemistry, crystal engineering, and materials science, this pyridyl-triazole ligand offers a rich platform for developing new materials with tailored properties for applications ranging from gas storage to advanced electronics and pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2-Pyrid-yl)-5-(4-pyrid-yl)-4-(p-tol-yl)-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. ijsr.net [ijsr.net]

- 11. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole and Its Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1] This technical guide provides an in-depth exploration of the synthesis of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole, a key building block for novel therapeutic agents. We will dissect the prevalent synthetic strategies, elucidating the underlying chemical principles and offering field-proven insights into experimental design and execution. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the efficient and strategic synthesis of this important class of molecules.

Introduction: The Significance of Pyridyl-Substituted 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole ring system is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1] The incorporation of pyridyl substituents introduces hydrogen bond acceptors and potential coordination sites for metal-based therapeutics, further enhancing the pharmacological potential of the resulting molecules. These dipyridyl-1,2,4-triazole scaffolds have demonstrated a wide array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3] The strategic placement of the nitrogen atoms in the pyridyl rings allows for fine-tuning of the molecule's electronic and steric properties, making them attractive candidates for targeted drug design. The synthesis of unsymmetrical dipyridyl triazoles, such as the title compound, offers a pathway to novel chemical entities with unique structure-activity relationships.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be broadly categorized into several key methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Cornerstone Approach: Base-Catalyzed Condensation of Nitriles and Hydrazides

This is arguably the most direct and widely employed method for the synthesis of 3,5-disubstituted-1,2,4-triazoles.[4] The reaction proceeds via the condensation of a nitrile with a hydrazide, typically in the presence of a base at elevated temperatures.

To synthesize the unsymmetrical this compound, two convergent pathways are possible:

-

Pathway A: Reaction of 2-cyanopyridine with isonicotinohydrazide.

-

Pathway B: Reaction of 4-cyanopyridine with picolinohydrazide.

The causality behind this reaction lies in the nucleophilic attack of the hydrazide on the electrophilic carbon of the nitrile, followed by an intramolecular cyclization and dehydration to form the stable triazole ring. The base, commonly potassium carbonate or sodium methoxide, serves to deprotonate the hydrazide, increasing its nucleophilicity.

Diagram 1: General Workflow for Nitrile-Hydrazide Condensation

Caption: A streamlined workflow for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

The Amidrazone Cyclization Route

An alternative and equally effective strategy involves the preparation and subsequent cyclization of an amidrazone intermediate. Amidrazones can be synthesized from the reaction of a nitrile with hydrazine. The resulting amidrazone is then reacted with a carboxylic acid derivative (such as an acid chloride or ester) to form an N-acylamidrazone, which undergoes cyclodehydration to yield the 1,2,4-triazole.

For the synthesis of this compound, one could envision reacting picolinimidohydrazide (from 2-cyanopyridine and hydrazine) with isonicotinoyl chloride. This method offers a high degree of control over the substitution pattern.

Diagram 2: Plausible Reaction Mechanism for Nitrile-Hydrazide Condensation

Caption: The key steps in the formation of the 1,2,4-triazole ring.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of related 3,5-disubstituted-1,2,4-triazoles and serve as a robust starting point for the synthesis of the title compound.[5]

Protocol 1: One-Pot Synthesis of this compound via Nitrile-Hydrazide Condensation

Materials:

-

2-Cyanopyridine (1.0 mmol, 104.1 mg)

-

Isonicotinohydrazide (1.0 mmol, 137.1 mg)

-

Potassium Carbonate (K₂CO₃) (0.5 mmol, 69.1 mg)

-

n-Butanol (3 mL)

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyridine, isonicotinohydrazide, and potassium carbonate.

-

Add n-butanol to the flask.

-

Place the flask in a pre-heated oil bath at 160 °C and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

Upon completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of ice-cold water and stir until a solid precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to afford the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides representative data for a closely related compound, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, which can be used as a reference for the characterization of the title compound.[5]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |

| 3,5-di-(4-pyridyl)-1H-1,2,4-triazole | C₁₂H₉N₅ | 223.24 | ~9 (overall) | >300 | 8.78 (d, 4H), 8.02 (d, 4H) | 1607, 1448, 1144, 983, 838, 724, 513 | 224.2 (M+H)⁺ |

| This compound | C₁₂H₉N₅ | 223.24 | Expected >70 | - | - | - | - |

Note: The data for the title compound is expected and should be determined experimentally.

Conclusion and Future Directions

The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies, primarily the base-catalyzed condensation of nitriles and hydrazides. This technical guide provides a solid foundation for researchers to embark on the synthesis of these valuable compounds. The versatility of the 1,2,4-triazole core, coupled with the unique properties of the pyridyl substituents, ensures that this class of molecules will continue to be a fertile ground for the discovery of novel therapeutic agents. Future work should focus on the diversification of this scaffold through the introduction of various substituents on the pyridyl rings to explore new regions of chemical space and to optimize the pharmacological properties of these promising compounds.

References

An In-Depth Technical Guide to the Crystal Structure of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Foreword: Unveiling the Molecular Architecture of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals dedicated to advancing the frontiers of chemical and pharmaceutical sciences, this guide offers a comprehensive exploration of the synthesis, structural characteristics, and potential applications of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole. This molecule, a fascinating confluence of pyridyl and triazole moieties, stands as a testament to the intricate beauty of heterocyclic chemistry. Its unique electronic and structural attributes make it a compelling candidate for applications ranging from coordination chemistry to medicinal research. In the following sections, we will delve into the nuanced details of its molecular architecture, drawing upon established synthetic protocols and crystallographic data from its coordination complexes to illuminate its fundamental properties. While the crystal structure of the free ligand is not yet publicly available, a detailed analysis of its coordinated form within a metal complex provides invaluable insights into its geometric parameters and bonding characteristics.

Synthetic Pathways and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a multi-step process, culminating in the formation of the triazole ring. A common and effective strategy involves the condensation of a pyridine-containing hydrazide with a pyridine-containing nitrile or imidate, followed by cyclization.

Generalized Synthetic Protocol

The following protocol outlines a representative synthesis, drawing from established methodologies for related pyridyl-triazole compounds.

Step 1: Synthesis of Isonicotinohydrazide Isonicotinic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl isonicotinate. This ester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux to produce isonicotinohydrazide.

Step 2: Synthesis of 2-Cyanopyridine 2-Bromopyridine can be converted to 2-cyanopyridine through a nucleophilic substitution reaction, for example, using copper(I) cyanide in a high-boiling solvent like DMF or through palladium-catalyzed cyanation reactions.

Step 3: Condensation and Cyclization to form this compound Isonicotinohydrazide is reacted with 2-cyanopyridine in the presence of a base, such as potassium carbonate, in a high-boiling solvent like ethylene glycol. The reaction mixture is heated to promote condensation and subsequent intramolecular cyclization to form the desired 1,2,4-triazole ring.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The synthesized compound is typically characterized using a suite of spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the 2-pyridyl and 4-pyridyl rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. The N-H proton of the triazole ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the two pyridyl rings and the triazole ring. The chemical shifts of the triazole carbons will be indicative of the successful formation of the heterocyclic core.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=N and C=C stretching vibrations of the pyridyl and triazole rings. The N-H stretching vibration of the triazole ring is also a key diagnostic peak.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₁₂H₉N₅.

Molecular Structure and Crystallographic Analysis

While the crystal structure of the free ligand this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), an analysis of its structure within a coordination complex provides significant insights into its molecular geometry. The data presented here is derived from the crystal structure of aqua-bis(3-(2-pyridyl)-5-(4-pyridyl)-1H-1,2,4-triazole-κ²N,N′)copper(II) sulfate tetrahydrate[1]. In this complex, the triazole ligand acts as a bidentate chelating agent, coordinating to the copper(II) ion through a nitrogen atom from the 2-pyridyl ring and an adjacent nitrogen atom from the triazole ring.

Caption: Molecular structure of this compound.

Bond Lengths and Angles

The bond lengths and angles within the coordinated ligand are expected to be slightly perturbed compared to the free ligand due to the effects of metal coordination. However, they provide a reliable approximation of the molecular geometry.

| Bond | Length (Å) (from Cu complex) [1] | Angle | Degree (°) (from Cu complex) [1] |

| N1-N2 | 1.38 | N1-N2-C3 | 105.2 |

| N2-C3 | 1.32 | N2-C3-N4 | 113.1 |

| C3-N4 | 1.36 | C3-N4-C5 | 104.8 |

| N4-C5 | 1.33 | N4-C5-N1 | 112.5 |

| C5-N1 | 1.35 | C5-N1-N2 | 104.4 |

| C3-(2-pyridyl) | 1.47 | N2-C3-(2-pyridyl) | 122.3 |

| C5-(4-pyridyl) | 1.48 | N4-C3-(2-pyridyl) | 124.6 |

| N1-C5-(4-pyridyl) | 123.1 | ||

| N4-C5-(4-pyridyl) | 124.4 |

Torsional Angles and Molecular Planarity

A key structural feature of this compound is the relative orientation of the three heterocyclic rings. The molecule is not entirely planar. The dihedral angle between the triazole ring and the 2-pyridyl ring, and between the triazole ring and the 4-pyridyl ring, dictates the overall three-dimensional shape of the molecule. In related structures, these dihedral angles can vary significantly depending on the substitution pattern and the crystal packing forces[2][3]. This non-planarity can have important implications for its coordination behavior and its ability to engage in intermolecular interactions.

Intermolecular Interactions and Supramolecular Chemistry

In the solid state, molecules of this compound and its derivatives are expected to exhibit a range of non-covalent interactions that govern their crystal packing.

Hydrogen Bonding

The N-H group of the triazole ring is a potent hydrogen bond donor, and the nitrogen atoms of the pyridyl and triazole rings are effective hydrogen bond acceptors. This facilitates the formation of robust intermolecular hydrogen bonding networks, which can lead to the formation of one-, two-, or three-dimensional supramolecular architectures.

π-π Stacking Interactions

The electron-rich pyridyl and triazole rings are prone to π-π stacking interactions. These interactions, where the aromatic rings stack in a parallel or offset fashion, play a crucial role in stabilizing the crystal structure. The centroid-to-centroid distances in such interactions are typically in the range of 3.5-4.0 Å[2].

Caption: Key intermolecular interactions in pyridyl-triazole crystal structures.

Coordination Chemistry and Applications

The presence of multiple nitrogen atoms makes this compound an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a bridging or chelating ligand allows for the formation of diverse and intricate metal-ligand networks[1].

The coordination of this ligand to metal centers can lead to materials with interesting magnetic, optical, and catalytic properties. Furthermore, the triazole moiety is a well-known pharmacophore, and its combination with pyridyl groups suggests potential applications in drug design and development, particularly in the design of enzyme inhibitors and other therapeutic agents[4].

Conclusion

This compound is a molecule of significant interest due to its versatile synthetic accessibility, rich structural features, and broad potential for application. While the crystal structure of the free ligand remains to be elucidated, analysis of its coordinated form provides a solid foundation for understanding its molecular geometry. The interplay of hydrogen bonding and π-π stacking interactions governs its supramolecular assembly, and its multidentate nature makes it a valuable building block in coordination chemistry and materials science. Further exploration of this and related pyridyl-triazole systems will undoubtedly continue to yield exciting discoveries in both fundamental and applied chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Bis(2-pyridyl)-5-(3-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: A Technical Guide

Molecular Structure and Key Features

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole is a bi-heterocyclic ligand featuring a central 1,2,4-triazole ring substituted with a 2-pyridyl group at the 3-position and a 4-pyridyl group at the 5-position. The presence of multiple nitrogen atoms makes it an excellent chelating agent for metal ions, a property that has been explored in the development of spin-crossover complexes and other coordination compounds.[1] The molecular structure dictates its spectroscopic signature, with the interplay of the aromatic pyridyl rings and the triazole core defining its electronic and vibrational properties.

Caption: Molecular Structure of this compound.

Synthesis Pathway

A plausible synthetic route to this compound, based on established methods for similar 1,2,4-triazole derivatives, involves the condensation of a pyridine-derived amidrazone with a pyridine-derived acylating agent, followed by cyclization.[1]

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by vibrations of the triazole and pyridine rings. The absence of a carbonyl (C=O) stretch and the presence of characteristic C=N and N-H stretches are key diagnostic features.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale and Comparative Data |

| 3150 - 3000 | Aromatic C-H Stretch | Medium to weak, sharp bands | Typical for pyridyl and triazole C-H bonds.[2] |

| ~3120 | N-H Stretch (Triazole) | Medium, broad | Characteristic of N-H stretching in the triazole ring.[2] |

| 1610 - 1550 | C=N Stretch (Triazole & Pyridine) | Strong to medium | Overlapping stretches from both ring systems.[3] |

| 1500 - 1400 | C=C Stretch (Pyridine) | Strong to medium | Aromatic ring skeletal vibrations.[4] |

| 1250 - 1150 | C-N Stretch | Medium | C-N stretching within the heterocyclic systems.[5] |

| Below 1000 | Ring Bending Modes | Multiple sharp bands | Out-of-plane bending of C-H and ring deformation modes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will be dominated by signals from the protons on the two pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the triazole ring. The triazole N-H proton is expected to be a broad singlet at a downfield chemical shift.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~13.0 - 14.0 | broad singlet | 1H | Triazole N-H | The acidic proton on the triazole ring is typically deshielded.[6] |

| ~8.7 - 8.9 | doublet | 2H | H-2', H-6' (4-pyridyl) | Protons adjacent to the nitrogen in the 4-pyridyl ring are significantly deshielded.[4] |

| ~8.6 - 8.8 | doublet | 1H | H-6" (2-pyridyl) | The proton adjacent to the nitrogen in the 2-pyridyl ring.[7] |

| ~8.0 - 8.2 | doublet | 2H | H-3', H-5' (4-pyridyl) | Protons on the 4-pyridyl ring.[4] |

| ~7.8 - 8.0 | triplet | 1H | H-4" (2-pyridyl) | The proton at the 4-position of the 2-pyridyl ring. |

| ~7.3 - 7.5 | multiplet | 2H | H-3", H-5" (2-pyridyl) | Protons on the 2-pyridyl ring. |

The ¹³C NMR spectrum will show signals for the carbon atoms in both the triazole and pyridine rings. The carbons attached to nitrogen atoms will appear at lower field (higher ppm).

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~160 - 165 | C-3, C-5 (Triazole) | Carbons in the triazole ring are significantly deshielded.[6] |

| ~150 - 155 | C-2', C-6' (4-pyridyl) & C-2", C-6" (2-pyridyl) | Carbons adjacent to the nitrogen atoms in the pyridine rings.[4] |

| ~135 - 140 | C-4' (4-pyridyl) & C-4" (2-pyridyl) | The para-carbon in the 4-pyridyl ring and the corresponding carbon in the 2-pyridyl ring. |

| ~120 - 125 | C-3', C-5' (4-pyridyl) & C-3", C-5" (2-pyridyl) | The remaining carbons of the pyridine rings.[4] |

Mass Spectrometry

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Fragmentation will likely involve the loss of small molecules like N₂ and HCN, as well as cleavage of the pyridine rings.

| m/z | Proposed Fragment | Rationale |

| 223 | [M]⁺ | Molecular ion (C₁₂H₉N₅)⁺.[8] |

| 195 | [M - N₂]⁺ | Loss of a nitrogen molecule from the triazole ring.[9] |

| 168 | [M - N₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide. |

| 119 | [C₇H₅N₂]⁺ | Fragment corresponding to the pyridyl-triazole core. |

| 78 | [C₅H₄N]⁺ | Fragment corresponding to a pyridine ring. |

UV-Vis Spectroscopy

The UV-Vis spectrum, likely recorded in a solvent like ethanol or methanol, is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic system.

| λmax (nm) | Transition | Rationale and Comparative Data |

| ~250 - 280 | π → π | Associated with the conjugated π-system of the pyridine and triazole rings.[10][11] |

| ~300 - 320 | n → π | A weaker absorption band arising from the non-bonding electrons on the nitrogen atoms.[10] |

Experimental Protocols

While specific experimental details for this compound are not published, the following general protocols for obtaining the spectroscopic data are recommended:

-

FT-IR: Spectra should be recorded on a Fourier Transform Infrared spectrometer using KBr pellets or as a thin film. Data should be collected over a range of 4000-400 cm⁻¹.

-

NMR: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer. Deuterated solvents such as DMSO-d₆ or CDCl₃ can be used, with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) is recommended to confirm the molecular formula.

-

UV-Vis: The UV-Vis absorption spectrum should be recorded using a double-beam spectrophotometer in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.

Conclusion

The spectroscopic data presented in this guide, while predictive, is based on a solid foundation of data from structurally similar compounds and fundamental spectroscopic principles. This information serves as a valuable resource for the identification and characterization of this compound and will aid researchers in its application in various fields of chemical science. Experimental verification of this data is highly encouraged.

References

- 1. Stepwise Spin Transitions of Spin-Crossover Complexes Based in 3-(2-Pyridyl)-1,2,4-triazole Ligands Associated with Symmetry Change in Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. rsc.org [rsc.org]

- 8. This compound, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 9. connectsci.au [connectsci.au]

- 10. mdpi.com [mdpi.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Navigating the Safety Profile of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: A Technical Guide for Researchers

For Immediate Reference: Key Hazard Information

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Introduction

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole is a heterocyclic compound of interest in various research and development fields, including medicinal chemistry and materials science. As with any chemical entity, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known health and safety information for this compound, drawing from available data and the broader toxicological context of the 1,2,4-triazole chemical class. The information herein is intended to empower researchers, scientists, and drug development professionals to handle this substance with the highest degree of safety and diligence.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

These classifications indicate that the primary routes of hazardous exposure are through direct contact with the skin and eyes, and through inhalation of its dust or aerosolized particles.

The 1,2,4-Triazole Core: A Broader Toxicological Perspective

While specific toxicological data for this compound is limited, the parent compound, 1,2,4-triazole, has undergone more extensive study. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3] Animal studies on 1,2,4-triazole have indicated potential teratogenic effects at maternally toxic doses.[4] Given the shared chemical scaffold, it is prudent to handle all derivatives of 1,2,4-triazole, including the subject of this guide, with a high degree of caution until more specific data becomes available.

First-Aid Measures: An Immediate Response Protocol

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended:

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do so.[6] If eye irritation persists, seek immediate medical attention.[6]

-

In case of skin contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation occurs, seek medical advice.[6]

-

In case of inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[5] If the individual feels unwell or if respiratory symptoms develop, call a poison center or doctor.[6][7]

-

In case of ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting.[8] If the individual feels unwell, seek medical advice.[6]

It is imperative to show the safety data sheet to the attending medical professional.

Caption: Emergency First-Aid Workflow for Exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

-

Hazardous Combustion Products: As a nitrogen-containing heterocyclic compound, hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx), may be released upon combustion.[5][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][5]

As with many fine organic powders, there is a potential for dust explosion if the particles are finely dispersed in the air in the presence of an ignition source.[2]

Accidental Release

For accidental spills, the following protocol should be followed:

-

Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including a dust respirator, chemical-resistant gloves, and safety goggles.[2][6]

-

Containment and Cleanup: Avoid generating dust.[9] Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[2][5]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[7]

Handling, Storage, and Personal Protection

Safe Handling

To ensure safe handling, the following practices are essential:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid contact with skin and eyes by wearing appropriate PPE.[10]

-

Avoid the formation of dust and aerosols.[10]

-

Wash hands thoroughly after handling the compound.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

Storage

Proper storage is crucial for maintaining the stability of the compound and ensuring safety:

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated place.[11]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of laboratory safety when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][6][7]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved dust respirator should be used.[2][6]

Caption: Recommended Personal Protective Equipment (PPE).

Toxicological and Ecological Information

Toxicology

As of the date of this guide, there is no specific published data on the acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound. However, the parent 1,2,4-triazole has an oral LD50 of 1648 mg/kg in rats and is suspected of causing reproductive toxicity.[4][12] Researchers should treat this compound as potentially harmful and handle it with appropriate precautions until more specific data is available.

Ecology

There is no specific data available on the environmental fate and ecotoxicity of this compound. To prevent environmental contamination, do not allow the material to enter drains or waterways.[7] The parent compound, 1,2,4-triazole, is known to be harmful to aquatic organisms.[2]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Conclusion

The available safety information for this compound indicates that it is an irritant to the skin, eyes, and respiratory system. While comprehensive toxicological data for this specific molecule is not yet available, the known hazards of the 1,2,4-triazole scaffold warrant a cautious approach. By adhering to the handling, storage, and personal protection guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with novel chemical entities.

References

- 1. This compound, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fao.org [fao.org]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemos.de [chemos.de]

- 8. chemos.de [chemos.de]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. 1,2,4-triazole (Ref: CGA 71019) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Discovery and History of Pyridyl-Substituted 1,2,4-Triazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its metabolic stability, capacity for hydrogen bonding, and dipole character.[1][2] The strategic incorporation of a pyridyl substituent onto this heterocyclic core has emerged as a powerful approach in drug design, often enhancing biological activity and fine-tuning physicochemical properties.[3][4] This guide provides a comprehensive exploration of the discovery and history of pyridyl-substituted 1,2,4-triazoles, from the foundational synthetic reactions of the early 20th century to their modern applications in the development of novel therapeutics. We will delve into the causality behind key synthetic choices, present detailed experimental protocols, and examine the structure-activity relationships that underscore their continued relevance for researchers, scientists, and drug development professionals.

Foundational Chemistry: The Genesis of the 1,2,4-Triazole Scaffold

The journey of pyridyl-substituted 1,2,4-triazoles begins with the pioneering work that first enabled the construction of the parent triazole ring. Two classical named reactions, developed over a century ago, remain cornerstones of heterocyclic chemistry and provide the fundamental logic for many modern synthetic routes.

The Einhorn-Brunner Reaction (1905, 1914)

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction is a robust method for synthesizing substituted 1,2,4-triazoles.[5][6][7][8] The reaction involves the acid-catalyzed condensation of imides (diacylamines) with hydrazines.[6][7]

Causality and Mechanistic Insight: The reaction's utility lies in its predictable regioselectivity when using unsymmetrical imides. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon of the protonated imide.[6] Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole ring, a crucial consideration for targeted synthesis.[5][7]

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari in 1911, this reaction provides a direct route to 1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[9] While conceptually straightforward, the classical Pellizzari reaction is often hampered by the need for high temperatures (>200°C) and long reaction times, which can lead to low yields and side product formation.[9][10]

Causality and Modern Enhancements: The high activation energy required is a significant drawback. To overcome this, modern protocols frequently employ microwave irradiation, which dramatically reduces reaction times from hours to minutes and often improves yields, presenting a more efficient and greener alternative.[9]

Synthesis and Application of Pyridyl-Substituted 1,2,4-Triazoles

The incorporation of a pyridine ring into the 1,2,4-triazole scaffold marks a significant step toward creating molecules with enhanced pharmacological potential.[3][4] The pyridine moiety, itself a common feature in pharmaceuticals, can modulate solubility, participate in crucial hydrogen bonding interactions with biological targets, and alter the electronic properties of the entire molecule.[11]

Synthetic Strategies

The synthesis of these hybrid molecules often involves multi-step sequences that adapt classical methods. A common and effective strategy begins with a pyridine-containing building block, such as isonicotinic acid hydrazide (isoniazid), and uses it to construct the triazole ring.

Key Therapeutic Applications and Structure-Activity Relationships (SAR)

The fusion of pyridine and 1,2,4-triazole rings has yielded compounds with a wide spectrum of biological activities.[3][12]

-

Anticancer: Numerous studies have reported the design of pyridyl-triazole hybrids as potential anticancer agents.[13][14] The triazole moiety can act as a stable scaffold, while substitutions on an attached benzyl group via a thioether linkage allow for systematic exploration of SAR. For instance, compounds with electron-withdrawing groups like bromine on the benzyl ring have shown enhanced activity against melanoma cell lines.[13]

-

Antitubercular: Pyridyl-1,2,4-triazole derivatives have shown promise as specific anti-mycobacterial agents.[15] SAR studies on a series of 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis revealed that the position of substituents on the pyridyl ring is crucial for activity. A lipophilic chain at the C5 position of the pyridine ring was found to directly correlate with increased anti-Mtb potency, while moving the substituent to the C6 position resulted in a loss of activity.[16]

-

Neuroprotective: In the context of Parkinson's disease, 5-(4-pyridinyl)-1,2,4-triazole derivatives have been identified as inhibitors of alpha-synuclein aggregation.[17] Optimization of this chemotype led to the discovery of compounds capable of preventing neurotoxin-induced bradykinesia in vivo.[17]

-

Antimicrobial and Antioxidant: A broad range of pyridyl substituted thiazolyl triazoles have been synthesized and evaluated for antimicrobial and antioxidant properties.[11] Research indicates that derivatives containing a 3-pyridyl moiety often exhibit higher antibacterial activity, particularly against Gram-positive bacteria, while those with a 4-pyridyl moiety show notable antioxidant activity.[11]

| Compound Class/Modification | Target/Activity | Key SAR Finding | Reference |

| 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Anticancer (Melanoma) | 4-Bromo substitution on the benzyl ring enhanced cytotoxic activity. | [13] |

| 1,2,4-Triazolyl Pyridines | Antitubercular (M. tuberculosis) | Lipophilic chain length at C5 of the pyridine ring is directly proportional to activity. | [16] |

| 5-(4-Pyridinyl)-1,2,4-triazoles | Neuroprotection (Parkinson's) | Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate showed in vivo efficacy. | [17] |

| Pyridyl substituted thiazolyl triazoles | Antimicrobial/Antioxidant | 3-pyridyl moiety favored antibacterial activity; 4-pyridyl moiety favored antioxidant activity. | [11] |

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis of key intermediates and final pyridyl-substituted 1,2,4-triazole compounds.

Protocol 1: Synthesis of 4-Amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole

This protocol describes a foundational step in creating a versatile intermediate for further derivatization, starting from isonicotinic acid hydrazide.

Materials:

-

Isonicotinic acid hydrazide

-

Potassium hydroxide

-

Carbon disulfide

-

Hydrazine hydrate (80%)

-

Absolute ethanol

-

Water

Step-by-Step Methodology:

-

Formation of Potassium Dithiocarbazate:

-

In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

-

Add isonicotinic acid hydrazide (0.10 mol) to the solution and cool the mixture in an ice bath.

-

Add carbon disulfide (0.15 mol) dropwise over 30 minutes with constant stirring.

-

Continue stirring the reaction mixture for 10-12 hours at room temperature.

-

Collect the precipitated potassium dithiocarbazate salt by filtration, wash with cold ether, and dry under vacuum.[18]

-

-

Cyclization to form the Triazole:

-

To a suspension of the dried potassium salt (0.10 mol) in water (20 mL), add hydrazine hydrate (0.20 mol).

-

Reflux the mixture with stirring for 4-5 hours. The color of the reaction mixture will change, and hydrogen sulfide gas will evolve (use a fume hood).

-

Cool the reaction mixture to room temperature and dilute with cold water.

-

Acidify the solution carefully with dilute hydrochloric acid or acetic acid to precipitate the product.

-

Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to yield the pure 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole.[18]

-

Protocol 2: Synthesis of 3-thio-Substituted Pyridyl-1,2,4-Triazoles

This protocol details the S-alkylation of a mercapto-triazole intermediate to generate a library of final compounds.

Materials:

-

5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (or similar intermediate)

-

Sodium metal

-

Dry methanol

-

N,N-dimethylformamide (DMF)

-

Substituted benzyl halide (e.g., 4-bromobenzyl bromide)

Step-by-Step Methodology:

-

Preparation of Sodium Methoxide:

-

In a dry flask under an inert atmosphere, carefully add sodium (6 mmol) to dry methanol to prepare a fresh solution of sodium methoxide.

-

-

Coupling Reaction:

-

To the sodium methoxide solution, add the pyridine-linked 1,2,4-triazole-3-thiol intermediate (6 mmol).

-

In a separate flask, dissolve the desired substituted benzyl halide (6 mmol) in dry DMF.

-

Add the benzyl halide solution to the triazole solution and stir the mixture at room temperature.[13]

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pure compound.

-

Confirm the structure using IR, NMR, and Mass Spectrometry.[13]

-

Conclusion and Future Outlook

The historical development of synthetic routes to the 1,2,4-triazole core, from the classical Einhorn-Brunner and Pellizzari reactions to modern microwave-assisted methods, has provided a robust platform for medicinal chemists. The strategic introduction of the pyridyl moiety has proven to be a highly effective strategy for generating novel compounds with a remarkable diversity of biological activities, including anticancer, antitubercular, and neuroprotective properties.[13][16][17]

The continued exploration of this chemical space is highly promising. Future research will likely focus on developing more efficient and regioselective synthetic methods, exploring novel substitutions on both the triazole and pyridine rings to target new biological pathways, and employing computational modeling to rationally design the next generation of pyridyl-substituted 1,2,4-triazole-based therapeutics. The versatility and proven track record of this scaffold ensure its place as a cornerstone of drug discovery for years to come.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]

- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Einhorn-Brunner Reaction [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. researchgate.net [researchgate.net]

- 15. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]

- 16. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and computational studies of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole.

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Abstract

This technical guide offers a comprehensive exploration of the theoretical and computational methodologies applied to the study of this compound (PyPyT), a heterocyclic compound of significant interest in medicinal chemistry, materials science, and coordination chemistry. As a guide for researchers, scientists, and drug development professionals, this document details the foundational principles and practical application of computational techniques to elucidate the structural, electronic, and spectroscopic properties of PyPyT. We delve into the causality behind methodological choices, from the selection of density functionals and basis sets in quantum chemical calculations to the strategic design of molecular docking simulations. The narrative provides step-by-step protocols for key computational workflows, summarizes quantitative data in structured tables, and employs visualizations to clarify complex processes. The overarching goal is to furnish a robust framework for understanding and predicting the behavior of PyPyT and its derivatives, thereby accelerating research and development efforts.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged heterocyclic motif renowned for its wide spectrum of biological activities and its utility as a versatile ligand in coordination chemistry.[1] Molecules incorporating this scaffold are integral to numerous pharmaceutical agents and advanced materials. This compound (PyPyT) emerges as a particularly noteworthy example, featuring two distinct pyridine rings that offer multiple coordination sites and opportunities for hydrogen bonding. This unique architecture makes it an excellent candidate for applications ranging from corrosion inhibition to the design of novel therapeutics.[2][3]

The power of modern computational chemistry lies in its ability to predict molecular properties and reaction outcomes with remarkable accuracy, often at a fraction of the cost and time of traditional experimentation. For a molecule like PyPyT, theoretical studies provide indispensable insights into its electronic structure, reactivity, and potential interactions with biological targets or material surfaces. This guide serves as a senior application scientist's perspective on structuring a computational investigation of PyPyT, emphasizing the synergy between theoretical calculations and experimental validation.

Molecular Geometry and Structural Insights

A precise understanding of a molecule's three-dimensional structure is the bedrock of any computational study. For PyPyT, the spatial arrangement of the central triazole ring relative to the two pyridine substituents dictates its electronic properties and interaction potential.

Experimental determination via single-crystal X-ray diffraction provides the most accurate geometric data.[4][5] These studies reveal that the molecule is not perfectly planar. The dihedral angles—the angles of twist between the planes of the rings—are critical parameters for validating the accuracy of a computational model. For instance, in a related substituted compound, the dihedral angles formed by the triazole ring with the 2-pyridyl and 4-pyridyl rings were found to be 28.12° and 34.62°, respectively.[5] This non-planar conformation is a result of steric hindrance and electronic effects between the rings.

Protocol: Sourcing and Validating Molecular Geometry

-

Literature Search: Begin by searching crystallographic databases (e.g., Cambridge Structural Database) for the experimental structure of PyPyT or its closest analogs.

-

Model Building: If an experimental structure is unavailable, build the molecule in silico using standard bond lengths and angles in a molecular editor (e.g., Avogadro, ChemDraw).

-

Computational Optimization: Perform a geometry optimization using quantum chemical methods (detailed in the next section). This step refines the initial structure to find its lowest energy conformation.

-

Validation: Compare the key bond lengths, bond angles, and dihedral angles of the optimized structure with available experimental data. A close agreement validates the chosen computational method.

| Parameter | 3-(2-Pyridyl)-5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole[5] |

| Dihedral Angle (Triazole – 2-Pyridyl) | 28.12 (10)° |

| Dihedral Angle (Triazole – 4-Pyridyl) | 34.62 (10)° |

| Dihedral Angle (Triazole – p-tolyl) | 71.43 (9)° |

| Table 1: Experimentally determined dihedral angles for a substituted PyPyT derivative, highlighting the non-planar nature of the molecule. |

The Computational Engine: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the predominant computational tool for studying molecules of this size. It offers an optimal balance between computational cost and accuracy. The core principle of DFT is that the energy of a system can be determined from its electron density, which is a simpler function to work with than the complex many-electron wavefunction.

Expertise in Practice: Selecting the Right Method

The choice of a specific DFT functional and basis set is a critical decision that dictates the quality of the results.

-

Functional: The functional approximates the exchange-correlation energy, the most challenging component of the calculation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries, vibrational frequencies, and electronic properties.[2][6][7]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice.

-

6-311: Describes the core electrons with one function and the valence electrons with three, allowing for greater flexibility.

-

++G: Adds diffuse functions to both heavy atoms and hydrogen, which are crucial for accurately describing anions, hydrogen bonds, and non-covalent interactions.

-

(d,p): Adds polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding.[8]

-

Workflow: A Standard DFT Calculation

The following diagram illustrates a typical workflow for analyzing a molecule like PyPyT using DFT.

A typical workflow for DFT calculations on PyPyT.

Elucidating Electronic Structure and Reactivity

DFT calculations provide a wealth of information about the electronic nature of PyPyT, which is key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[9]

-

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are sites prone to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are sites prone to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A small energy gap suggests the molecule is more reactive and can be easily polarized.[9]

For PyPyT, the HOMO is typically distributed across the electron-rich triazole and pyridine rings, while the LUMO is also delocalized over the aromatic system.[9][10][11] This delocalization contributes to the molecule's stability.

| Property | Calculated Value (eV) | Significance |

| E(HOMO) | -6.5 to -7.0 | Electron-donating ability; relates to ionization potential. |

| E(LUMO) | -1.5 to -2.0 | Electron-accepting ability; relates to electron affinity. |

| ΔE Gap | 4.5 to 5.0 | High value indicates good kinetic stability.[9] |

| Table 2: Typical DFT-calculated frontier orbital energies for triazole derivatives. |

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's reactive sites.[12]

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like nitrogen. These are the most likely sites for electrophilic attack. For PyPyT, these regions are expected around the nitrogen atoms of the pyridine and triazole rings.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms attached to electronegative atoms (like the N-H of the triazole). These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of near-zero potential, often around the carbon backbone.

The MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and coordination to metal ions.[8][12]

Predicting and Validating Spectroscopic Signatures

A key strength of computational chemistry is its ability to predict spectroscopic data, which can be directly compared with experimental results for validation.

Protocol: Simulating Vibrational (FT-IR) Spectra

-

Perform a Frequency Calculation: After geometry optimization, run a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). A true energy minimum will have no imaginary frequencies.

-

Extract Frequencies and Intensities: The output will list the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.

-

Apply a Scaling Factor: Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. A scaling factor (typically ~0.96-0.98 for B3LYP) must be applied to the calculated frequencies for accurate comparison.

-

Compare and Assign: Compare the scaled theoretical frequencies with an experimental FT-IR spectrum. This allows for the unambiguous assignment of experimental peaks to specific molecular vibrations (e.g., N-H stretch, C=N stretch, aromatic C-H bends).[6][13][14]

| Vibrational Mode | Experimental (cm⁻¹)[6] | Calculated (Scaled) (cm⁻¹) |

| N-H Stretch | ~3400-3300 | ~3350 |

| Aromatic C-H Stretch | ~3100 | ~3080 |

| C=N Stretch (Ring) | ~1630-1560 | ~1600 |

| C=C Stretch (Ring) | ~1570 | ~1550 |

| Table 3: A representative comparison of experimental and calculated FT-IR frequencies for key functional groups in a pyridyl-triazole derivative. |

Computational Modeling of Key Applications

Theoretical studies can powerfully predict and explain the performance of PyPyT in various applications.

Application 1: Corrosion Inhibition

Triazole derivatives are effective corrosion inhibitors because they adsorb onto a metal surface, forming a protective barrier.[2][15] Computational studies can elucidate this mechanism.

Mechanism: The inhibitor's effectiveness is linked to its electronic properties. The electron-rich nitrogen atoms and the π-systems of the rings can donate electrons to the vacant d-orbitals of the metal (e.g., iron), while the molecule can also accept electrons from the metal into its LUMO (back-donation).

Computational Insights:

-

High E(HOMO): Indicates a greater tendency to donate electrons to the metal surface, enhancing adsorption.[7]

-

Low E(LUMO): Indicates a greater ability to accept back-donation from the metal.

-

Small ΔE Gap: Facilitates both donation and back-donation, leading to stronger adsorption and better inhibition efficiency.[16]

-

MEP Analysis: Identifies the specific nitrogen atoms and π-electron regions most likely to interact with the metal surface.

Mechanism of corrosion inhibition by PyPyT adsorption.

Application 2: Molecular Docking for Drug Discovery

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like a PyPyT derivative) when bound to a second (a receptor, like a protein or enzyme).[17][18] This is essential for structure-based drug design.

Trustworthiness of the Protocol: A self-validating docking protocol involves "re-docking," where the native ligand from a crystal structure is removed and then docked back into the receptor. A low Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal structure pose (< 2.0 Å) validates the docking parameters.

Protocol: A General Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

-

Define the binding site (the "docking box") based on the location of the native ligand or known active sites.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformer of the PyPyT derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock, GOLD, Schrödinger Suite) to systematically sample different poses of the ligand within the receptor's binding site.[18]

-

The software uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.

-

-

Analysis of Results:

A generalized workflow for molecular docking studies.

Conclusion and Future Outlook

The theoretical and computational investigation of this compound provides a powerful, predictive framework for understanding its fundamental properties and guiding its application in diverse scientific fields. Through the judicious use of DFT, we can accurately model its geometry, probe its electronic structure, and simulate its spectroscopic signatures. Advanced techniques like molecular docking and reactivity descriptor analysis allow us to rationally design new derivatives with enhanced performance as corrosion inhibitors, therapeutic agents, or advanced materials. The synergy between these computational methods and targeted experimental validation is paramount, creating a feedback loop that accelerates the discovery and development of novel triazole-based technologies. Future work will likely focus on multi-scale modeling, combining quantum mechanics with molecular dynamics simulations to study the behavior of PyPyT in complex environments, such as in solution or at interfaces, providing an even more realistic and dynamic picture of its molecular world.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2-Pyrid-yl)-5-(4-pyrid-yl)-4-(p-tol-yl)-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epstem.net [epstem.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uomphysics.net [uomphysics.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijcsi.pro [ijcsi.pro]

- 17. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacophore elucidation and molecular docking studies on 5-phenyl-1-(3-pyridyl)-1h-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

The Emergence of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: A Technical Guide to its Electronic and Photophysical Landscape

Introduction: A Molecule of Converging Interests

In the landscape of materials science and coordination chemistry, the strategic design of organic ligands is paramount to unlocking novel functionalities. Among the vast families of heterocyclic compounds, 1,2,4-triazoles have garnered significant attention due to their robust thermal stability, versatile coordination behavior, and intriguing photophysical properties.[1][2] This guide focuses on a particularly compelling derivative, 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole (PyPyT), a molecule positioned at the intersection of high-performance materials and advanced drug development. Its asymmetric design, featuring two distinct pyridine rings, imparts a unique electronic profile and coordination geometry, making it a prime candidate for applications ranging from organic light-emitting diodes (OLEDs) to sophisticated metal-organic frameworks and sensor technology.[3][4]

This document provides an in-depth exploration of the core electronic and photophysical characteristics of PyPyT. We will delve into its synthesis, theoretical electronic structure, and luminescence properties, particularly when integrated into metal complexes. The methodologies presented herein are grounded in established experimental protocols, offering researchers and drug development professionals a validated framework for the characterization and application of this promising molecule.

Synthesis and Structural Framework

The synthesis of asymmetric dipyridyl-1,2,4-triazoles like PyPyT typically follows a multi-step pathway, leveraging well-established reactions in heterocyclic chemistry. While various methods exist for the formation of the 1,2,4-triazole core, a common and effective approach involves the cyclization of an amidrazone precursor.[5][6]

Proposed Synthetic Pathway

A logical and experimentally validated route to PyPyT begins with the reaction of 2-cyanopyridine with hydrazine to form the corresponding picolinic acid amidrazone. This intermediate is then acylated with isonicotinoyl chloride, followed by a cyclodehydration step to yield the final this compound product. This method offers good yields and high purity of the final compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of PyPyT

-

Formation of Picolinic Acid Amidrazone:

-

Dissolve 2-cyanopyridine (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure picolinic acid amidrazone.

-

-

Acylation and Cyclization:

-

Suspend the picolinic acid amidrazone (1.0 eq) in a suitable solvent such as pyridine or dioxane.

-

Cool the mixture in an ice bath and add isonicotinoyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude PyPyT by column chromatography or recrystallization to yield the final product.

-

Electronic Properties: A Theoretical Perspective

The electronic structure of PyPyT is fundamental to its photophysical behavior and coordinating ability. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the frontier molecular orbitals (FMOs) and the nature of electronic transitions.[7][8] Studies on a Zn(II) complex of PyPyT reveal key insights into the ligand's electronic landscape.[1]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For PyPyT, the HOMO is typically delocalized across the entire molecule, with significant contributions from the triazole and the 2-pyridyl rings. In contrast, the LUMO is predominantly localized on the 4-pyridyl ring, indicating a potential for intramolecular charge transfer (ICT) upon excitation.

Caption: Frontier molecular orbital energy diagram for PyPyT.

This separation of electron density in the FMOs is a hallmark of push-pull systems and is the primary reason for the interesting photophysical properties observed in PyPyT and its derivatives, including solvatochromism.[9]

| Property | Description | Significance |